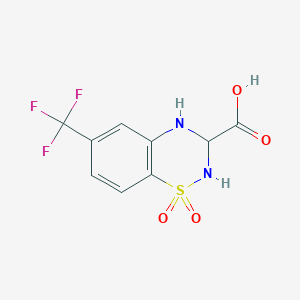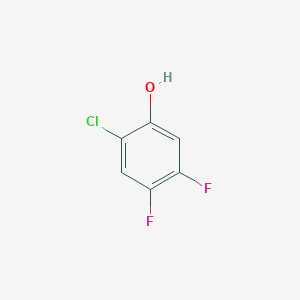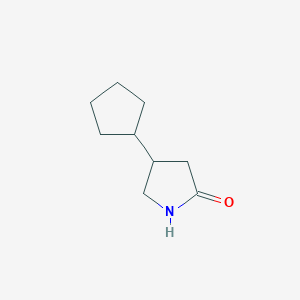![molecular formula C20H13Cl2F3N2O2 B2697582 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 339024-66-7](/img/structure/B2697582.png)
5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the introduction of chloro and trifluoromethyl groups. One notable method for its preparation is the catalytic protodeboronation of pinacol boronic esters . This approach utilizes a radical mechanism and allows for the functionalization of alkyl boronic esters, leading to the formation of Compound X .
Molecular Structure Analysis
The molecular structure of Compound X consists of a pyridine ring with a carboxamide group attached at position 3. The chloro and trifluoromethyl substituents are strategically positioned, contributing to its unique properties. The crystal structure reveals the precise arrangement of atoms and bonds, which influences its reactivity and interactions with biological targets .
Chemical Reactions Analysis
Compound X can participate in various chemical reactions due to its functional groups. Notably, it undergoes anti-Markovnikov alkene hydromethylation when paired with a Matteson–CH₂–homologation. This transformation is valuable but not widely explored. Additionally, the compound has been applied in the formal total synthesis of other natural products, such as δ-®-coniceine and indolizidine 209B .
Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis
Research on anticonvulsant enaminones has shown that hydrogen bonding plays a crucial role in their crystal structures, influencing their conformation and interactions. The study by Kubicki, Bassyouni, and Codding (2000) on the crystal structures of three anticonvulsant enaminones, including those with chlorophenyl groups, highlights the importance of hydrogen bonding in forming infinite chains of molecules and the impact of molecular conformation on their properties (Kubicki, Bassyouni, & Codding, 2000).
Chemical Reactivity and Compound Synthesis
The chemical reactivity of compounds bearing chlorophenyl and pyridine groups has been extensively studied. Kinoshita, Takeuchi, Kondoh, and Furukawa (1989) investigated the reactions of 3, 6-dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1, 3-oxazine-2, 4(3H)-diones with amines, revealing diverse reaction products and highlighting the potential for synthesizing novel compounds (Kinoshita et al., 1989).
Inhibitors of Gene Expression
A study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, by Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, and Suto (2000) illustrates the compound's potential in regulating gene expression. This research may offer insights into the application of similar compounds in modulating biological pathways (Palanki et al., 2000).
Optical and Electronic Properties
The study of pyridine derivatives for their optical and electronic properties, as demonstrated by Zedan, El-Taweel, and El-Menyawy (2020), provides insights into the potential application of similar compounds in electronic devices and sensors. This research shows how structural modifications can influence the optical energy gaps and electronic characteristics of these compounds (Zedan, El-Taweel, & El-Menyawy, 2020).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-15-6-4-12(5-7-15)10-27-11-13(8-17(22)19(27)29)18(28)26-16-3-1-2-14(9-16)20(23,24)25/h1-9,11H,10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGKAZKTVMMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2697499.png)
![6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2697502.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)
![Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B2697505.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2697508.png)

![5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2697512.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2697513.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2697514.png)
![Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate](/img/structure/B2697515.png)

![3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2697517.png)